Tetrahydro-2-oxo-3-furancarbonitrile
Description
Contextual Significance within Furanoid Systems Chemistry
Tetrahydro-2-oxo-3-furancarbonitrile, with the chemical formula C₅H₅NO₂, belongs to the broader class of compounds known as γ-butyrolactones or dihydro-2(3H)-furanones. nih.govchemscene.com This structural motif is of profound importance in chemistry and pharmacology, as it is a core component of numerous natural products and biologically active molecules. nih.govmdpi.com The γ-butyrolactone ring is a privileged structure, meaning it frequently appears in compounds with significant biological effects. nih.gov
The furanoid system, particularly the γ-butyrolactone ring, is a five-membered lactone that is prevalent in a wide array of natural signaling molecules. researchgate.net The chemical reactivity and stability of this ring system make it an attractive scaffold for the design and synthesis of new therapeutic agents and other functional molecules. mdpi.com The presence of the nitrile group at the 3-position of the tetrahydrofuran-2-one core adds another layer of chemical versatility. The nitrile can undergo a variety of chemical transformations, serving as a precursor to amines, amides, carboxylic acids, and other functional groups, thereby expanding the synthetic utility of the parent molecule.
The research into furanone compounds has a rich history, with related molecules being identified in various natural sources, including medicinal plants. For instance, the dihydro-4-hydroxy-2(3H)-furanone derivative has been found in plants like Crocus sativus (saffron). The study of such naturally occurring furanones provides a strong impetus for the synthetic exploration of their analogues, such as this compound.
Overview of Academic Research Trajectories and Future Directions
While dedicated research focusing solely on this compound is still emerging, the academic research trajectories for the broader family of γ-butyrolactones are well-established and provide a roadmap for future investigations into this specific compound. The primary areas of interest include medicinal chemistry, synthetic methodology development, and materials science.
Detailed Research Findings:
The γ-butyrolactone scaffold has been extensively studied for its diverse pharmacological activities. nih.govmdpi.com Research has demonstrated that derivatives of this core structure exhibit a wide range of biological effects, including anticancer, anti-inflammatory, antibiotic, antifungal, immunosuppressive, and neuroprotective properties. mdpi.com A notable example is the investigation of α-substituted γ-butyrolactones, which have been identified as a new class of anticonvulsant drugs. nih.gov This suggests a potential avenue for the future investigation of this compound and its derivatives as potential therapeutic agents.
The development of novel synthetic routes to functionalized γ-butyrolactones is another active area of research. nih.gov Scientists are continuously exploring more efficient, stereoselective, and environmentally friendly methods to construct this important heterocyclic ring system. nih.govmdpi.com These efforts are crucial for enabling the synthesis of complex natural products and for generating libraries of new compounds for biological screening. purdue.edu
Future Directions:
The future research on this compound is poised to expand in several exciting directions. A key focus will likely be on the exploration of its biological activity. Given the known properties of related γ-butyrolactones, it is plausible that this compound could serve as a lead structure for the development of new drugs. mdpi.comnih.gov In silico docking studies could be employed to predict its potential interactions with biological targets, guiding the design of more potent and selective derivatives.
Furthermore, the synthetic potential of this compound as a versatile intermediate is expected to be a major research theme. Its bifunctional nature, with both the lactone and nitrile groups available for chemical modification, makes it an attractive starting material for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. The development of tandem reactions and catalytic transformations involving this molecule could lead to highly efficient synthetic strategies.
Below are interactive data tables summarizing the key properties of this compound and showcasing examples of biologically active γ-butyrolactones, illustrating the significance of this chemical class.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 27512-26-1 | chemsrc.com |
| Molecular Formula | C₅H₅NO₂ | chemscene.com |
| Molecular Weight | 111.10 g/mol | chemscene.com |
| Synonym | dihydro-3-cyano-2(3H)-furanone | chemscene.com |
Table 2: Examples of Biologically Active γ-Butyrolactones
| Compound Name | Biological Activity | Reference |
| α,α-dimethyl-γ-butyrolactone | Anticonvulsant | nih.gov |
| α-ethyl-α-methyl-γ-butyrolactone | Anticonvulsant | nih.gov |
| Various diaryl furanone derivatives | Anti-inflammatory (COX-2 inhibitors) | ijabbr.com |
| Nifuratel | Antibacterial (for UTIs) | ijabbr.com |
| Cyanobacterin | Aquatic phytotoxin | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
2-oxooxolane-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c6-3-4-1-2-8-5(4)7/h4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTQEBFRBDRPOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408471 | |
| Record name | Tetrahydro-2-oxo-3-furancarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27512-26-1 | |
| Record name | Tetrahydro-2-oxo-3-furancarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxooxolane-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies and Chemical Transformations
Strategies for Direct Synthesis of Tetrahydro-2-oxo-3-furancarbonitrile Analogues
The direct construction of the this compound core is approached through several distinct synthetic strategies, each offering unique advantages in terms of efficiency, control, and environmental impact.
Intramolecular cyclization reactions represent a fundamental and powerful method for constructing the γ-butyrolactone ring of this compound analogues. A notable example involves a base-mediated intramolecular cyclization, such as the Truce-Smiles rearrangement.
In one study, the reaction of 3-(3-ethoxycarbonylpropoxy) nih.govbenzofuran-2-carbonitrile with potassium tert-butoxide in tetrahydrofuran (B95107) was investigated. This reaction yielded two main products: the desired 3-(2-oxo-2,3,4,5-tetrahydrofuran-3-yl) nih.govbenzofuran-2-carbonitrile (a Truce-Smiles rearrangement product) and a Thorpe-Ziegler reaction product. nih.gov The formation of the tetrahydrofuranone ring occurs through an intramolecular nucleophilic attack, demonstrating a classic cyclization strategy. The asymmetric unit of the resulting crystalline product consists of two crystallographically independent molecules, where the tetrahydrofuran rings adopt an envelope conformation. nih.gov
Table 1: Products from the Reaction of 3-(3-ethoxycarbonylpropoxy) nih.govbenzofuran-2-carbonitrile with Potassium tert-Butoxide. nih.gov
| Product Name | Reaction Type | Yield |
| 3-(2-oxo-2,3,4,5-tetrahydrofuran-3-yl) nih.govbenzofuran-2-carbonitrile | Truce-Smiles Rearrangement | 37% |
| ethyl 5-amino-2,3-dihydro nih.govbenzofuro[3,2-b]oxepin-4-carboxylate | Thorpe-Ziegler Reaction | 10% |
One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecular architectures from simple starting materials in a single synthetic operation. While direct one-pot synthesis of the parent compound is not extensively detailed, protocols for related heterocyclic systems highlight the potential of this strategy.
For instance, a one-pot, three-component synthesis has been developed for complex molecules like 1,2,3,4-tetrahydro-4-oxo-6-(5-substituted 2-phenyl-1H-indol-3-yl)-2-thioxopyrimidine-5-carbonitrile. researchgate.netsemanticscholar.org This reaction proceeds by combining an indole-3-carboxaldehyde, ethyl cyanoacetate, and thiourea (B124793) in the presence of a base, demonstrating the power of MCRs to build complex structures containing a nitrile group adjacent to a carbonyl-containing heterocycle. semanticscholar.org Another relevant approach is the DNA-compatible one-pot multi-component synthesis of multi-substituted 2,3-dihydrofurans via pyridinium (B92312) ylide-mediated cyclization, which shows promise for creating diverse furan (B31954) libraries under mild conditions. rsc.org Furthermore, a catalyst-free, three-component reaction has been developed to synthesize novel spiro heterocycles, showcasing a green and practical approach for creating complex structures in high yields. nih.gov
These examples underscore the feasibility of developing a controllable one-pot synthesis for this compound analogues by carefully selecting appropriate starting materials that can undergo sequential condensation and cyclization reactions.
Visible-light photoredox catalysis has emerged as a powerful tool for constructing chemical bonds under exceptionally mild conditions, driven by the energy of visible light. mdpi.comrsc.org This methodology allows for the generation of radical intermediates in a controlled manner, enabling a wide range of chemical transformations. mdpi.com
The synthesis of carbonyl-containing heterocycles using this technique often involves the generation of acyl radicals from various precursors like aldehydes, carboxylic acids, or α-keto acids. mdpi.com While direct application to this compound is still an area of development, related syntheses have been achieved. For example, photoredox catalysis facilitates the synthesis of isoxazolines and isoxazoles from hydroxyimino acids through the in situ generation of nitrile oxides. manchester.ac.ukrsc.org This process involves two sequential single-electron transfer (SET) oxidations, showcasing the ability of photoredox catalysis to mediate complex transformations leading to heterocycle formation. manchester.ac.ukrsc.org The principles demonstrated in these syntheses, particularly the generation of key reactive intermediates under mild, light-induced conditions, provide a conceptual framework for designing a future photoredox-catalyzed synthesis of the target furanoid carbonitrile.
Green chemistry principles, which focus on designing chemical processes that are environmentally benign, are increasingly important in synthetic organic chemistry. researchgate.net Key considerations include the use of non-toxic solvents (like water), catalyst-free conditions, high atom economy, and energy efficiency. researchgate.netsemanticscholar.orgresearchgate.net
Ring Transformation Reactions of Furanoid Carbonitriles
The this compound scaffold is not only a synthetic target but also a valuable intermediate for further chemical transformations. The strained lactone ring, combined with the reactivity of the nitrile group, allows for elegant ring-opening and rearrangement reactions to access different heterocyclic systems.
A significant transformation of furanoid carbonitriles is their conversion into highly functionalized γ-lactams (2-pyrrolidinones). The 2-pyrrolidinone (B116388) ring is a privileged scaffold in medicinal chemistry. researchgate.net
One established method involves a diastereoselective synthesis via a Ugi reaction followed by a Michael addition, where 2-oxopyrrolidine-3-carbonitrile (B1506257) derivatives are key intermediates. researchgate.net Research has demonstrated that these furanoid precursors can be effectively converted into the corresponding 2-pyrrolidinone structures. researchgate.net Additionally, N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization reactions have been developed as a transition-metal-free method for constructing highly functionalized 2-pyrrolidinones with broad substrate scope and high efficiency. rsc.org While this method may not start directly from a pre-formed furanone, it highlights modern strategies for accessing the target pyrrolidinone structure, which could potentially be adapted from furanoid precursors.
Conversion to Dihydropyrans
The transformation of the γ-butyrolactone ring of this compound into a dihydropyran system represents a synthetically valuable ring expansion. While direct methods starting from this specific nitrile are not extensively documented, analogous transformations of related lactones provide insight into potential synthetic pathways. One conceptual approach involves the reduction of the lactone to the corresponding lactol, followed by olefination and subsequent ring-closing metathesis.
Alternatively, a more common strategy for synthesizing dihydropyrans involves multi-component reactions. For instance, the reaction of an aldehyde, an active methylene (B1212753) compound like malononitrile, and a 1,3-dicarbonyl compound can yield highly substituted dihydropyrans. While not a direct conversion, this highlights a synthetic route to similar structural motifs.
Mechanisms of Ring Rearrangement
Ring rearrangements are fundamental processes in organic synthesis that allow for the construction of complex cyclic systems from more readily available starting materials. In the context of this compound, ring expansion to a six-membered dihydropyran ring is a plausible transformation. The mechanism for such a rearrangement would likely proceed through a series of steps initiated by the manipulation of the functional groups present in the molecule.
A hypothetical mechanistic pathway could involve the following key steps:
Reduction of the nitrile: The cyano group could be reduced to a primary amine.
Lactone opening: The lactone could be opened under basic or acidic conditions to reveal a hydroxy acid.
Intramolecular cyclization: The newly formed amine and carboxylic acid functionalities could undergo an intramolecular condensation to form a six-membered lactam.
Alternatively, carbocation-mediated rearrangements offer another avenue for ring expansion. youtube.comyoutube.comyoutube.com If a carbocation can be generated adjacent to the tetrahydrofuran ring, an alkyl shift involving one of the ring carbons can lead to the expansion to a more stable five or six-membered ring. youtube.comreddit.com The stability of the resulting carbocation and the relief of ring strain are the primary driving forces for such rearrangements. reddit.com For instance, the generation of a positive charge on a carbon atom directly attached to the lactone ring could trigger the migration of a C-C bond from the ring, resulting in a larger ring system. youtube.comyoutube.comyoutube.com
Advanced Functionalization and Derivatization
The this compound scaffold is amenable to a variety of functionalization and derivatization reactions, enabling the synthesis of a diverse array of more complex heterocyclic structures.
Alpha-Alkenylation of Ketones Leading to Heterocyclic Systems
The α-position of the ketone in the this compound molecule is activated by the adjacent carbonyl and cyano groups, making it a suitable site for various C-C bond-forming reactions. While direct α-alkenylation of this specific compound is not widely reported, the principles of α-functionalization of ketones are well-established.
A plausible strategy for α-alkenylation would involve the deprotonation of the α-carbon with a suitable base to form an enolate, followed by reaction with an electrophilic alkene source. For example, a palladium-catalyzed reaction with an alkenyl halide or triflate could introduce an alkenyl group at the α-position. Subsequent intramolecular cyclization reactions could then be employed to construct novel heterocyclic systems.
Intramolecular Cycloaddition Reactions for Fused Heterocycles
Intramolecular cycloaddition reactions are powerful tools for the construction of polycyclic molecules. By introducing an appropriate diene or dienophile onto the this compound core, a variety of fused heterocyclic systems can be accessed.
Diels-Alder Reactions for Dihydroindoles and Tetrahydroquinolines from 2-Acylamino-3-furancarbonitriles
An approach to synthesizing dihydroindoles and tetrahydroquinolines can be envisioned through the intramolecular Diels-Alder reaction of derivatives of this compound. This strategy involves the conversion of the starting material into a 2-acylamino-3-furancarbonitrile derivative bearing a tethered alkene. Thermal treatment of such a precursor can induce a [4+2] cycloaddition. researchgate.net
In a related study, N-alkenylated 2-acylamino-3-furancarbonitriles, prepared from the corresponding 2-acylamino-3-furancarbonitriles and an appropriate bromoalkene, were shown to undergo intramolecular Diels-Alder reactions to yield dihydroindole and tetrahydroquinoline derivatives. researchgate.net This demonstrates the feasibility of utilizing the furan ring as a diene in intramolecular cycloadditions to construct fused nitrogen-containing heterocycles. The reaction of 2-(cyclic amino)-substituted 3-furancarbonitriles with maleimides to form phthalimides further illustrates the utility of these furan derivatives in Diels-Alder reactions. researchgate.net The efficiency of furan/maleimide Diels-Alder reactions is well-recognized as a sustainable "click" approach in synthesis. mdpi.comnih.gov
| Reactant 1 | Reactant 2 | Product | Reference |
| N-alkenylated 2-acylamino-3-furancarbonitrile | - | Dihydroindole/Tetrahydroquinoline | researchgate.net |
| 2-(Cyclic Amino)-Substituted 3-Furancarbonitrile | Maleimide | Phthalimide | researchgate.net |
Cycloadditions for Dihydrooxepins
The synthesis of dihydrooxepins, seven-membered oxygen-containing heterocycles, from furan derivatives often involves strategies such as ring-closing metathesis (RCM) or oxidative methods. nih.govresearchgate.netthieme-connect.de A potential route starting from this compound could involve its elaboration into a furan derivative bearing a tethered alkene. Subsequent RCM reaction of this diene could then furnish the dihydrooxepin ring system. nih.govresearchgate.netthieme-connect.de
For example, a diene precursor for RCM can be synthesized from a furan-containing starting material. Treatment of this diene with a Grubbs catalyst can then effect the ring closure to form the dihydrooxepin. nih.govresearchgate.netthieme-connect.de While this has been demonstrated for other furan derivatives, the application of this strategy to a substrate derived from this compound remains a viable, though underexplored, possibility.
| Starting Material Type | Key Reaction | Product | Reference |
| Furan derivative with tethered alkene | Ring-Closing Metathesis (RCM) | Dihydrooxepin | nih.govresearchgate.netthieme-connect.de |
| Cyclohexanone derivative | Baeyer-Villiger oxidation | Seven-membered lactone | nih.gov |
Formation of Fused Thiopyranthione and Thiophene (B33073) Derivatives
The chemical versatility of this compound extends to its utility as a precursor in the synthesis of complex heterocyclic systems, including fused thiopyranthione and thiophene derivatives. These transformations often leverage the reactivity of the nitrile group and the lactone ring, providing pathways to novel molecular architectures with potential applications in materials science and medicinal chemistry.
One of the primary strategies for the synthesis of thiophene derivatives from this compound involves a multicomponent condensation reaction known as the Gewald reaction. wikipedia.orgderpharmachemica.comorganic-chemistry.org This reaction typically utilizes a carbonyl compound, an activated nitrile such as this compound, and elemental sulfur in the presence of a basic catalyst. The reaction proceeds through an initial Knoevenagel condensation, followed by sulfur addition and subsequent cyclization to form a polysubstituted 2-aminothiophene. wikipedia.org While the classical Gewald reaction is well-documented for a variety of α-cyanoesters, its application to cyclic α-cyano esters like this compound offers a direct route to thiophenes fused to a lactone ring. researchgate.net
In a typical procedure, the reaction of an α-hydroxy ketone with a compound containing an active methylene group, such as this compound, in the presence of elemental sulfur and a secondary amine like morpholine, leads to the formation of anellated 2-aminothiophenes. researchgate.net The resulting fused thiophene system incorporates the original lactone ring, yielding a compact and rigid bicyclic structure.
Another synthetic approach to sulfur-containing heterocycles from this compound involves the thionation of the lactone carbonyl group. Lawesson's reagent is a well-established and mild reagent for the conversion of carbonyls, including lactones, into their corresponding thiocarbonyls. organic-chemistry.orgnih.gov The reaction of a lactone with Lawesson's reagent proceeds via a thiaoxaphosphetane intermediate, which then undergoes a cycloreversion to yield the desired thionolactone. organic-chemistry.org This thionated intermediate can then serve as a building block for the synthesis of fused thiopyranthiones.
For instance, the reaction of a 2H-thiopyran-2-thione with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of a 2H-thiopyran-2-thione sulfine (B13751562). nih.gov This sulfine derivative is a reactive species that can participate in further transformations. The initial thionation of this compound would provide a key intermediate for such subsequent reactions, opening pathways to more complex fused systems.
Detailed research has demonstrated the feasibility of these synthetic strategies, providing a toolbox for the construction of novel fused heterocyclic compounds derived from this compound. The precise reaction conditions and the nature of the substituents on the reactants can be tailored to achieve a diverse range of thiophene and thiopyranthione derivatives.
Table 1: Key Reagents in the Synthesis of Fused Sulfur Heterocycles
| Reagent Name | Chemical Formula | Role in Synthesis |
| Elemental Sulfur | S | Sulfur source in Gewald reaction |
| Morpholine | C₄H₉NO | Basic catalyst in Gewald reaction |
| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | Thionating agent for lactone carbonyl |
| m-Chloroperoxybenzoic acid | C₇H₅ClO₃ | Oxidizing agent for thione to sulfine |
Mechanistic Elucidation of Reactions Involving Tetrahydro 2 Oxo 3 Furancarbonitrile Scaffolds
Detailed Mechanistic Pathways of Key Synthetic Reactions
The synthesis of the Tetrahydro-2-oxo-3-furancarbonitrile core and its subsequent reactions are often governed by intricate mechanistic pathways. Key among these are intramolecular cyclization reactions, with the Truce-Smiles rearrangement and Thorpe-Ziegler type reactions being of particular significance.
The Truce-Smiles rearrangement is a powerful tool for carbon-carbon bond formation and often proceeds via an intramolecular nucleophilic aromatic substitution (SNAr) mechanism. cdnsciencepub.comcdnsciencepub.com In the context of forming a scaffold related to this compound, a typical precursor would be an aryl ether with a cyanohydrin-containing side chain. The reaction is initiated by a strong base, which deprotonates the carbon alpha to the nitrile group, generating a carbanion. This carbanion then acts as an intramolecular nucleophile, attacking the aromatic ring to form a spirocyclic Meisenheimer-like intermediate. cdnsciencepub.comcdnsciencepub.comscholaris.ca This intermediate is a key feature of the SNAr pathway. Subsequent rearomatization through the expulsion of the leaving group (the aryl oxygen) leads to the formation of the new carbon-carbon bond and, after workup, the cyclized product. The cyano group plays a crucial role in stabilizing the carbanionic intermediate, facilitating the nucleophilic attack. scholaris.ca
Another relevant mechanistic pathway is the Thorpe-Ziegler reaction, which involves the base-catalyzed intramolecular cyclization of dinitriles to form an enaminonitrile, which can then be hydrolyzed to a cyclic ketone. wikipedia.orgyoutube.com While not directly forming the lactone ring, this reaction is conceptually related to the cyclization of precursors that could lead to the this compound system. The mechanism commences with the deprotonation of a carbon alpha to one of the nitrile groups by a base. mdpi.com The resulting carbanion then attacks the carbon of the other nitrile group in an intramolecular fashion. mdpi.com This is followed by a series of proton transfers and tautomerization to yield the stable enamine product. mdpi.com
The formation of the lactone ring itself often involves the intramolecular cyclization of a γ-hydroxy nitrile. This process is typically catalyzed by acid or base. In a base-catalyzed mechanism, the hydroxyl group is deprotonated to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. This results in a cyclic iminolactone intermediate which, upon hydrolysis, yields the final lactone product.
Kinetic Studies of Transformations
Kinetic studies provide quantitative insights into reaction rates and the factors that influence them, further elucidating the reaction mechanism. For reactions involving the formation of lactones, kinetic isotope effect (KIE) studies can be particularly informative. For instance, in a related synthesis of δ-lactones via a C(sp³)–H activation/olefination protocol, a KIE value of 2.3 was observed, suggesting that the cleavage of the C-H bond is involved in the rate-determining step of the reaction. libretexts.org
In the context of the Truce-Smiles rearrangement, the rate of reaction is significantly influenced by the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups on the aryl ring is generally required to activate it for nucleophilic attack, thereby increasing the reaction rate. rsc.org Computational studies on related SNAr reactions have predicted that the rate-determining step can be the decomposition of the Meisenheimer adduct, which involves C-N bond breaking. cdnsciencepub.com
While specific kinetic data for the formation or reactions of this compound are not extensively reported, the general principles of related reactions provide a framework for understanding its kinetic behavior. For example, the rate of intramolecular cyclization to form lactones is known to be dependent on ring size, with five- and six-membered rings, such as the tetrahydrofuranone core, generally forming more rapidly than smaller or larger rings due to favorable transition state geometries.
Identification and Characterization of Reaction Intermediates
The direct observation and characterization of transient intermediates are paramount for confirming a proposed reaction mechanism. In the study of reactions involving the this compound scaffold, spectroscopic techniques and trapping experiments are invaluable tools.
For the Truce-Smiles rearrangement leading to related structures, the key intermediate is the Meisenheimer complex. cdnsciencepub.comwikipedia.org The formation of stable Meisenheimer adducts has been experimentally verified in some instances through 1H and 13C NMR spectroscopy. cdnsciencepub.comrsc.org The chemical shifts observed in these spectra are consistent with the formation of a spirocyclic cyclohexadienyl anion intermediate. cdnsciencepub.com
In base-catalyzed intramolecular cyclizations of nitriles, such as the Thorpe-Ziegler reaction, enamine intermediates are formed. mdpi.com These can often be detected and characterized by spectroscopic methods. In other nitrile cyclizations, different intermediates may be involved. For example, in the anhydride-promoted intramolecular cyclization of N-cyano sulfoximines, an N-trifluoroacetyl sulfoximine (B86345) intermediate was isolated, and another intermediate was confirmed by LC/MS analysis, supporting a mechanism involving N-cyano group activation and subsequent intramolecular nucleophilic addition. nih.gov
Trapping experiments can also provide evidence for the existence of short-lived intermediates. researchgate.netyoutube.com For instance, if a suspected intermediate can be intercepted by an external reagent to form a stable, characterizable product, it lends strong support to its existence in the reaction pathway. While specific trapping experiments for the synthesis of this compound are not widely documented, this technique remains a powerful method for mechanistic investigation in related systems.
The table below summarizes some of the key intermediates discussed and the methods used for their identification.
| Intermediate | Parent Reaction Type | Method of Identification |
| Meisenheimer Adduct | Truce-Smiles Rearrangement | 1H NMR, 13C NMR cdnsciencepub.comrsc.org |
| Enamine | Thorpe-Ziegler Reaction | Spectroscopic Methods mdpi.com |
| N-trifluoroacetyl sulfoximine | Intramolecular Cyclization of N-cyano sulfoximines | Isolation, LC/MS Analysis nih.gov |
Structural Diversification: Advanced Derivatives and Analogues
Design Principles for Structural Modification
The structural modification of the tetrahydro-2-oxo-3-furancarbonitrile core is guided by established medicinal chemistry principles aimed at enhancing desired properties. Key strategies include altering the furanose ring, introducing functional groups, and applying isosteric replacements. Modifications to the sugar ring's pucker, for example by introducing substituents at the 4'-position, can significantly influence the molecule's conformation and interaction with biological targets. nih.gov
The furanone ring itself is a hub of reactivity, allowing for its conversion into other heterocyclic systems like pyrrolones and pyridazinones. nih.gov A common design principle involves using the furanone as a pharmacophore, a scaffold that can be decorated with various functional groups to modulate its activity. researchgate.netresearchgate.net For instance, the introduction of fluorine is a widely used tactic; its size is similar to hydrogen, but its electronegativity mimics that of a hydroxyl group, allowing it to serve as an isosteric replacement that can alter electronic properties and metabolic stability. nih.gov These rational design approaches enable the fine-tuning of molecular properties to create advanced derivatives with specific functions.
Synthesis of N-Acyl-Amino Acid Analogues (e.g., 3-Hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-octanamide)
N-acyl-amino acids are a significant class of lipid metabolites, and their synthetic analogues are of considerable interest. nih.gov The compound 3-Hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-octanamide is a notable example, classified as an N-acyl-amino acid derivative of L-homoserine lactone. nih.gov
The synthesis of such analogues generally involves the formation of an amide bond between a fatty acid (or its derivative) and an amino acid. nih.gov A common laboratory method is the coupling of an acyl chloride with the desired amino acid or its ester. nih.govnomuraresearchgroup.com In a typical procedure, the amino acid is dissolved in a solvent mixture like acetone (B3395972) and water, and a base such as potassium carbonate (K₂CO₃) is added. The acyl chloride is then introduced, often at a reduced temperature (0 °C), and the reaction proceeds to form the N-acyl-amino acid. nomuraresearchgroup.com Enzymatic strategies are also being developed for a more sustainable synthesis of these amides. nih.gov
Table 1: General Synthetic Procedure for N-Acyl Amino Acid Analogues
| Step | Description | Reagents |
|---|---|---|
| 1 | Dissolution | Amino acid, Acetone/Water |
| 2 | Basification | K₂CO₃ or DIPEA |
| 3 | Acylation | Acyl chloride |
| 4 | Workup | Acidification (e.g., HCl), Extraction |
| 5 | Purification | Column Chromatography |
This table outlines a general synthetic approach as described in the literature. nih.govnomuraresearchgroup.com
Development of C-Nucleoside Analogues (e.g., GS-441524, a tetrahydrofuran-2-carbonitrile derivative)
C-nucleoside analogues, where the nucleobase is attached to the sugar moiety via a C-C bond, represent a crucial class of antiviral compounds. nih.gov GS-441524 is a prominent example, identified as a tetrahydrofuran-2-carbonitrile derivative and the primary active metabolite of the prodrug Remdesivir. google.comwikipedia.org Its formal chemical name is (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f] researchgate.netresearchgate.netnih.govtriazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile. clinisciences.com
Phenacylated and Acylamino Derivatives as Key Precursors
Acylamino and phenacylated derivatives of furanones serve as pivotal intermediates in the synthesis of more complex molecules. The furanone ring can undergo facile ring-opening upon reaction with amines, yielding acylamino butanoic acid derivatives that are primed for further chemical transformations. nih.gov These intermediates can then be cyclized to form other heterocyclic systems. nih.gov
The term "phenacylated" refers to the addition of a phenacyl group (a benzene (B151609) ring attached to a carbonyl group, which is then attached to a methylene (B1212753) bridge). While direct phenacylation of the this compound core is not prominently described, phenacyl groups are used as building blocks in furan (B31954) synthesis. For example, α-haloketones like phenacyl bromide can react with phenolic compounds to form ethers, which subsequently cyclize to build a furan ring fused to another system. researchgate.net Acylamino derivatives are central to the synthesis of N-acyl thioureas, where an acid chloride is converted to an isothiocyanate that then reacts with an amine, demonstrating the utility of the acylamino linkage as a reactive handle. mdpi.com
Indole-Substituted Furan Systems
The fusion and substitution of furan and indole (B1671886) rings have produced a variety of heterocyclic systems with significant biological relevance. nih.govnih.gov Several synthetic strategies have been developed to create these structures.
One effective method involves the reaction of indoles with activated furanones. For instance, 3,4-dihalo-5-hydroxy-2(5H)-furanones react with indole or 2-methylindole (B41428) in the presence of an acid catalyst, resulting in the formation of a new C-C bond between the furanone and the indole ring in yields of 60–73%. nih.gov This reaction proceeds as an electrophilic substitution on the aromatic indole ring. nih.gov
Alternative convergent strategies assemble both the benzene and pyrrole (B145914) moieties of the indole at once. An intramolecular Diels-Alder reaction between a furan ring and an alkyne-containing side chain can be triggered by microwave heating to construct the indole scaffold directly. nih.gov Another approach begins with an activated indole, such as a 6-hydroxyindole (B149900) derivative, which is first alkylated with an α-haloketone and then cyclized under basic conditions to yield furano[2,3-g]indoles. researchgate.net These varied methods provide access to a rich diversity of indole-substituted furan systems. researchgate.netpharmaguideline.comorganic-chemistry.org
Table 2: Synthetic Approaches to Indole-Substituted Furan Systems
| Method | Starting Materials | Key Transformation | Product Type |
|---|---|---|---|
| Electrophilic Substitution | 3,4-Dihalo-5-hydroxy-2(5H)-furanone, Indole | Acid-catalyzed C-C bond formation | 5-Indolyl-2(5H)-furanone |
| Intramolecular Diels-Alder | Furan with alkynol side chain | Microwave-initiated [4+2] cycloaddition | 5-Hydroxy indole |
| Alkylation-Cyclization | 6-Hydroxyindole, α-Haloketone | Base-mediated etherification and cyclization | Furano[2,3-g]indole |
This table summarizes key synthetic strategies found in the literature. nih.govresearchgate.netnih.gov
Furan Derivatives with Nitrile, Hydroxy, and Keto Functionalities
The combination of nitrile, hydroxy, and keto functionalities on a furan or tetrahydrofuran (B95107) ring creates a molecule with diverse chemical reactivity and synthetic potential. researchgate.netstudysmarter.co.ukresearchgate.net The parent compound, this compound, embodies this with its lactone (a cyclic keto-ester), nitrile group, and the underlying saturated furan ring.
This trifecta of functional groups is present in many of the advanced derivatives discussed. GS-441524 features critical hydroxy and nitrile groups on its tetrahydrofuran ring, which are essential for its biological activity. researchgate.netclinisciences.com Similarly, 3-Hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-octanamide contains both a lactone (keto) and a hydroxyl group. nih.gov The interplay of these groups dictates the synthetic routes and the chemical behavior of the derivatives. The lactone's carbonyl group is susceptible to nucleophilic attack, particularly by amines. nih.gov The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further points for diversification. The hydroxyl group can be readily acylated or alkylated to attach other molecular fragments. This functional group richness makes furanone derivatives powerful and versatile building blocks in synthetic chemistry. organic-chemistry.orgnih.govrsc.org
Biological Activities and Pharmacological Investigations of Analogues
Antiviral Efficacy and Associated Mechanisms
The antiviral properties of nucleoside analogues containing a furan (B31954) or related ring system are a significant area of research. GS-441524, a key analogue, serves as a primary example of this efficacy.
GS-441524 is a small molecule nucleoside analogue that demonstrates broad-spectrum antiviral activity against a variety of RNA viruses. mdpi.com It functions as a molecular precursor to a pharmacologically active nucleoside triphosphate molecule. nih.gov Its primary mechanism involves acting as an alternative substrate for the viral RNA-dependent RNA polymerase (RdRp), an enzyme crucial for viral replication that is absent in host mammalian cells. nih.govsavefipcats.comnih.gov By mimicking the natural adenosine (B11128) nucleoside, GS-441524 competes with the actual nucleoside substrates. nih.govtaylorandfrancis.com When the viral polymerase incorporates GS-441524 into the growing viral RNA strand, it leads to premature termination of transcription, which halts the replication process. nih.govdrugbank.comsockfip.org This mechanism has been shown to be effective against numerous coronaviruses, including the virus responsible for Feline Infectious Peritonitis (FIP), SARS-CoV, and MERS-CoV. mdpi.comcornell.edu Studies have shown that GS-441524 effectively inhibits the replication of Porcine Epidemic Diarrhea Virus (PEDV) and multiple lineages of Canine Distemper Virus (CDV) in vitro. mdpi.comnih.gov
Table 1: Antiviral Profile of GS-441524 Against Various RNA Viruses This table is interactive. You can sort and filter the data.
| Virus Family | Specific Virus | Efficacy Noted | Reference(s) |
|---|---|---|---|
| Coronaviridae | Feline Infectious Peritonitis Virus (FIPV) | Strong inhibition in tissue culture and experimental infections. | nih.gov |
| Coronaviridae | Porcine Epidemic Diarrhea Virus (PEDV) | Efficiently inhibits proliferation in a dose-dependent manner. | mdpi.com |
| Coronaviridae | SARS-CoV | Exhibits broad-spectrum antiviral activity. | mdpi.com |
| Coronaviridae | MERS-CoV | Exhibits broad-spectrum antiviral activity. | mdpi.com |
| Coronaviridae | SARS-CoV-2 | Potently inhibits replication, with some studies suggesting stronger activity than Remdesivir. | mdpi.comwikipedia.org |
| Paramyxoviridae | Canine Distemper Virus (CDV) | Effectively blocked replication at pharmacologically relevant concentrations. | nih.gov |
The antiviral action of GS-441524 is dependent on its conversion into a pharmacologically active form within the host cell. GS-441524, the parent nucleoside, is phosphorylated three times to form the active nucleoside triphosphate (NTP). drugbank.comacs.org This process is essential for the molecule to be recognized and utilized by the viral RNA-dependent RNA polymerase. acs.org Once the active triphosphate form is generated, it acts as a competitive inhibitor of the natural adenosine triphosphate. nih.gov The viral polymerase incorporates the GS-441524 triphosphate into the nascent viral RNA chain, which ultimately results in the termination of RNA synthesis. nih.govdrugbank.com This termination prevents the virus from producing complete copies of its genome, thereby blocking its replication cycle. drugbank.comcornell.edu
One of the most significant applications of GS-441524 has been in the treatment of Feline Infectious Peritonitis (FIP), a highly lethal coronavirus disease in cats. nih.govcornell.edu Prior to the availability of effective antivirals, FIP was almost always fatal. cornell.edu Research demonstrated that GS-441524 is a safe and effective treatment for naturally occurring FIP. nih.gov In experimental infection studies, treatment with GS-441524 led to a rapid reversal of clinical signs in all treated cats. nih.gov Clinical studies in cats with naturally occurring FIP, including those with neurological involvement, have also shown high success rates, with many cats achieving complete remission. savefipcats.comresearchgate.net The efficacy of GS-441524 against FIPV in both cell culture and live animals has established it as a cornerstone therapy for this once-devastating disease. nih.govnih.gov
Broad Biological Activity Screening in Furanoid Derivatives
Derivatives of furan, a five-membered aromatic ring containing one oxygen atom, exhibit a vast spectrum of pharmacological activities, making them a significant class of compounds in medicinal chemistry. wisdomlib.orgutripoli.edu.ly The furan nucleus is a key pharmacophore in many therapeutic agents. wisdomlib.orgijabbr.com Screening of these compounds has revealed a wide range of biological actions, including antibacterial, antiviral, antifungal, anti-inflammatory, analgesic, and antitumor properties. wisdomlib.orgutripoli.edu.lyijabbr.com For instance, nitrofurantoin (B1679001) is a furan derivative used as an antimicrobial for urinary tract infections, while ranitidine, containing a furan ring, has been used as an anti-ulcer agent. wisdomlib.orgnih.gov The diverse biological potential of furan derivatives continues to make them attractive scaffolds for drug discovery and development. utripoli.edu.lyijabbr.com
Table 2: Spectrum of Biological Activities of Furanoid Derivatives This table is interactive. You can sort and filter the data.
| Biological Activity | Description | Example Compound(s) | Reference(s) |
|---|---|---|---|
| Antibacterial | Effective against various Gram-positive and Gram-negative bacteria. | Nitrofurantoin, 3-aryl-3-(furan-2-yl) propanoic acid derivatives | wisdomlib.orgutripoli.edu.lybiojournals.us |
| Antiviral | Activity against a range of viruses. | Furan derivatives have shown general antiviral properties. | wisdomlib.orgnih.gov |
| Antifungal | Inhibitory action against fungal strains. | 2,5-dimethylfuran | ijabbr.commdpi.com |
| Anti-inflammatory | Reduce inflammation in various models. | 1 substituted 3-methyl furan | wisdomlib.orgutripoli.edu.ly |
| Anti-ulcer | Decrease stomach acid production or protect gastric mucosa. | Ranitidine | wisdomlib.orgnih.gov |
| Antitumor/Anticancer | Cytotoxic effects against various cancer cell lines. | Mucobromic acid derivatives, Sunitinib | ijabbr.comalgoreducation.com |
| Analgesic | Pain-relieving properties. | Furan derivatives have been noted for analgesic effects. | wisdomlib.orgutripoli.edu.ly |
Applications in Pharmaceutical and Chemical Industries
Furan and its derivatives are pivotal in both the pharmaceutical and chemical industries due to their utility as synthetic intermediates and functional materials. algoreducation.comijsrst.com In the pharmaceutical sector, they are building blocks for a number of important drugs. nih.govslideshare.net For example, furfurylamine (B118560) is an intermediate in the synthesis of the diuretic furosemide, and 2-acetylfuran (B1664036) is used to produce the antibiotic cefuroxime. nih.govslideshare.net In the chemical industry, furan derivatives like furfural (B47365) and furfuryl alcohol are used as solvents and in the manufacturing of resins, adhesives, and other polymers known for their chemical and thermal resistance. algoreducation.comslideshare.net Their role extends to agrochemicals, with compounds like the insecticide Furadan demonstrating their utility in agriculture. algoreducation.com The versatility of these compounds ensures their continued importance in various industrial applications. ijsrst.comtechnoscienceacademy.com
Modulation of Receptor Activity (e.g., Thyroid Hormone Receptor β agonism by related compounds like MGL-3196)
Analogues featuring a core heterocyclic structure can act as modulators of key physiological receptors. A prominent example is MGL-3196 (Resmetirom), a liver-directed, orally active, and selective thyroid hormone receptor-β (THR-β) agonist. nih.govmadrigalpharma.comnih.gov Thyroid hormone receptors exist as alpha (α) and beta (β) isoforms; TRα is highly expressed in the heart and bone, while TRβ is predominantly expressed in the liver. nih.gov MGL-3196 is designed to selectively activate THR-β, which plays a critical role in regulating lipid metabolism. nih.govfrontiersin.org This selective agonism increases hepatic fat metabolism, leading to significant reductions in liver fat, low-density lipoprotein (LDL) cholesterol, and triglycerides without causing the adverse effects associated with non-selective thyroid hormone receptor activation. nih.govportico.org Due to this mechanism, MGL-3196 has been developed and approved as a treatment for non-alcoholic steatohepatitis (NASH), a progressive liver disease characterized by fat accumulation, inflammation, and fibrosis. nih.govxiahepublishing.com
Table 3: Pharmacological Profile of MGL-3196 (Resmetirom) This table is interactive. You can sort and filter the data.
| Feature | Description | Mechanism/Effect | Reference(s) |
|---|---|---|---|
| Compound Type | Small-molecule, orally active | Selective Thyroid Hormone Receptor-β (THR-β) agonist. | madrigalpharma.comnih.gov |
| Target Receptor | Thyroid Hormone Receptor-β (THR-β) | Preferentially binds to and activates THR-β over THR-α. | nih.govfrontiersin.org |
| Primary Indication | Non-alcoholic steatohepatitis (NASH) | Designed to treat hepatic steatosis, inflammation, and fibrosis. | nih.govxiahepublishing.com |
| Mechanism of Action | Liver-directed agonism of THR-β | Increases hepatic fat metabolism and reduces lipotoxicity. | nih.govnih.gov |
| Pharmacological Effects | Reduction in liver fat (steatosis) | Normalizes hepatic metabolic regulation. | nih.govportico.org |
| Reduction in atherogenic lipids | Lowers LDL cholesterol and triglycerides. | nih.govportico.org |
Investigation of Anti-neuroinflammatory Properties
While direct pharmacological investigations into the anti-neuroinflammatory properties of Tetrahydro-2-oxo-3-furancarbonitrile are not extensively documented in publicly available research, the core structural motifs of this compound—the furanone ring and the nitrile group—are present in various analogues that have been the subject of such studies. The exploration of these related compounds provides valuable insights into the potential anti-neuroinflammatory activity of this chemical class.
Research into heterocyclic compounds, including those with furanone and nitrile functionalities, has identified several derivatives with significant anti-inflammatory and neuroprotective effects. nih.govcore.ac.uknih.govnih.gov These investigations often focus on the inhibition of key inflammatory mediators in the central nervous system, such as nitric oxide (NO) and various pro-inflammatory cytokines.
One area of research has been the synthesis and evaluation of novel heterocyclic compounds for their ability to suppress neuroinflammation. For instance, a study on isoxazole (B147169) and pyrazole (B372694) analogues of the natural biphenyl-neolignan honokiol (B1673403) revealed their potential to inhibit nitric oxide production in lipopolysaccharide-activated BV-2 microglial cells. nih.gov Among the synthesized analogues, some demonstrated potent inhibitory activities, suggesting that the heterocyclic core is a viable scaffold for developing anti-neuroinflammatory agents. nih.gov
Similarly, benzofuran (B130515) derivatives have been a focus of research for their neuroprotective and anti-neuroinflammatory effects. nih.govnih.gov Studies have shown that certain substituted benzofurans can protect neuronal cells from damage and reduce inflammatory responses in glial cells. nih.gov For example, a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and evaluated for their neuroprotective activities. nih.gov Some of these compounds exhibited considerable protection against NMDA-induced excitotoxic neuronal cell damage. nih.gov
Furthermore, research into benzoxazolone derivatives has identified compounds with significant anti-inflammatory activity. A series of these derivatives were tested for their ability to inhibit the production of the pro-inflammatory cytokine IL-6. nih.gov Several compounds in this series demonstrated potent inhibitory effects. nih.gov
The following table summarizes the anti-neuroinflammatory activity of selected analogues containing heterocyclic and nitrile motifs.
| Compound Class | Specific Analogue | Target/Assay | Result (IC₅₀) |
| Isoxazole | Analogue 13b | Nitric Oxide Production Inhibition | 8.9 µM |
| Pyrazole | Analogue 14a | Nitric Oxide Production Inhibition | 1.2 µM |
| Benzoxazolone | Compound 3c | IL-6 Inhibition | 10.14 µM |
| Benzoxazolone | Compound 3d | IL-6 Inhibition | 5.43 µM |
| Benzoxazolone | Compound 3g | IL-6 Inhibition | 5.09 µM |
These findings from studies on analogous compounds underscore the potential of heterocyclic structures, including those related to this compound, as a foundation for the development of novel anti-neuroinflammatory therapies. The presence of the furanone ring and nitrile group in the target compound suggests that it may also exhibit similar biological activities, warranting further investigation.
Structure Activity Relationship Sar Studies
Methodological Frameworks for SAR Analysis
The investigation of Structure-Activity Relationships (SAR) is a cornerstone of medicinal chemistry, aiming to decipher the relationship between the chemical structure of a molecule and its biological activity. lookchem.com For compounds like Tetrahydro-2-oxo-3-furancarbonitrile, which belongs to the γ-butyrolactone class, several methodological frameworks are employed to systematically explore this relationship.
A primary approach involves the synthesis and biological evaluation of a series of analogs . In this method, the core structure, in this case, the tetrahydro-2-oxo-furan ring, is kept constant while substituents at various positions are systematically modified. For instance, in studies on related γ-butyrolactones, researchers have synthesized derivatives with different functional groups at the C3 position to assess the impact on analgesic activity. derpharmachemica.com
Computational modeling serves as a complementary and increasingly integral framework. Techniques such as molecular docking can predict how different analogs bind to a specific biological target, such as an enzyme or receptor. derpharmachemica.com This in silico approach helps prioritize the synthesis of compounds that are most likely to exhibit the desired activity.
Furthermore, comparative analysis with structurally similar natural products that exhibit known biological activities can provide valuable insights. Many natural products containing the γ-butyrolactone scaffold are known to possess diverse pharmacological properties, and understanding their SAR can guide the design of novel synthetic derivatives. nih.govmdpi.com
Correlative Analyses of Structural Features and Biological Efficacy (e.g., Antiviral, Anti-neuroinflammatory, Receptor Agonism)
Correlative analyses of γ-butyrolactone derivatives have revealed key structural features that influence their biological efficacy across various therapeutic areas.
Antiviral Activity: In the context of antiviral drug design, particularly for HIV-1 protease inhibitors, the tetrahydrofuran (B95107) ring (a core component of this compound) has been identified as a crucial P2 ligand. Studies have shown that the stereochemistry and the nature of substituents on the tetrahydrofuran ring significantly impact inhibitory potency. For example, the presence and orientation of polar and lipophilic groups can facilitate hydrogen bonding and hydrophobic interactions within the enzyme's active site. The oxygen atom within the tetrahydrofuran ring is often critical for forming hydrogen bonds with the protein backbone, and its replacement with a carbon atom can lead to a drastic loss of antiviral activity.
Analgesic Activity: For γ-butyrolactone derivatives, the substituents at the 3-position play a prominent role in their analgesic properties. Structure-activity relationship studies have indicated that the introduction of specific groups, such as halogens, hydroxyl, and methoxy groups on a phenyl ring at this position, can significantly enhance analgesic activity. derpharmachemica.com This suggests that the nitrile group at the 3-position of this compound is likely a key determinant of its biological activity profile.
The following table summarizes the effect of substitutions on the biological activity of γ-butyrolactone derivatives based on available literature.
| Compound Series | Substitution Position | Substituent Type | Observed Effect on Biological Activity |
| Phenyl-substituted γ-butyrolactones | 3-position of the lactone ring | Halogens (Cl, Br), -OH, -OCH₃ on the phenyl ring | Enhanced analgesic activity derpharmachemica.com |
| Tetrahydrofuran-based HIV Protease Inhibitors | Various positions on the tetrahydrofuran ring | Polar and lipophilic groups | Critical for binding to the S2 subsite of HIV-1 protease |
| Furanone Derivatives | Varies | Phenolic hydroxyl groups | Increased antioxidant and anti-inflammatory effects nih.gov |
Applications of Quantitative Structure-Activity Relationship (QSAR) in Drug Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. acs.org This approach is instrumental in drug design for predicting the activity of novel molecules before their synthesis, thereby saving time and resources.
In the context of furanone derivatives, 3D-QSAR studies have been conducted to elucidate the structural requirements for antibacterial activity. These models use molecular field analysis (MFA) to generate descriptors based on the steric and electrostatic fields around the molecules. The resulting QSAR models can then predict the antibacterial activity of new furanone derivatives.
A typical QSAR study involves the following steps:
Data Set Selection: A series of compounds with known biological activities is selected.
Molecular Descriptor Calculation: Various physicochemical and structural properties (descriptors) of the molecules are calculated.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
For instance, a QSAR study on a series of furanone derivatives with antibacterial activity might reveal that specific electrostatic and steric field values at certain grid points around the molecule are crucial for high potency. Such models provide a quantitative framework for understanding the SAR and for designing more effective analogs.
Ligand-Based and Receptor-Based Interpretations of SAR
The interpretation of SAR data can be approached from two main perspectives: ligand-based and receptor-based.
Ligand-based interpretations are employed when the three-dimensional structure of the biological target is unknown. researchgate.net In this approach, the SAR is rationalized by comparing the structural and physicochemical properties of a series of active and inactive molecules. Pharmacophore modeling is a common ligand-based method that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. For this compound and its analogs, a ligand-based approach would involve analyzing a set of similar compounds with known activities to build a pharmacophore model that could guide the design of new, potentially more potent molecules.
Receptor-based interpretations , on the other hand, are possible when the 3D structure of the target protein is available, often from X-ray crystallography or NMR spectroscopy. Molecular docking simulations can then be used to predict the binding mode of different ligands within the target's active site. This allows for a detailed analysis of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity. For example, in the case of tetrahydrofuran-based HIV protease inhibitors, receptor-based SAR interpretations have been crucial in designing ligands that make optimal contact with the amino acid residues in the S2 subsite of the enzyme.
Elucidation of Key Pharmacophores
A pharmacophore is a three-dimensional arrangement of functional groups that is essential for a molecule's biological activity. The elucidation of key pharmacophores is a critical step in understanding SAR and in designing new drugs.
Based on studies of related γ-butyrolactone and tetrahydrofuran derivatives, a hypothetical pharmacophore for analogs of this compound could include:
A Hydrogen Bond Acceptor: The carbonyl oxygen of the lactone ring is a key feature that can participate in hydrogen bonding with a biological target.
A Hydrogen Bond Acceptor/Polar Feature: The nitrile group at the 3-position is a strong electron-withdrawing group and can act as a hydrogen bond acceptor. Its rigidity and electronic properties are likely to be critical for activity.
A Hydrophobic/Steric Feature: The tetrahydrofuran ring itself provides a specific three-dimensional shape and can engage in hydrophobic or van der Waals interactions.
Additional Feature Points: Modifications at other positions of the tetrahydrofuran ring could introduce additional pharmacophoric features, such as hydrogen bond donors or acceptors, or further hydrophobic groups, which could modulate the activity and selectivity.
For example, in a study on triple uptake inhibitors, a pharmacophore model for asymmetric furan (B31954) derivatives was generated that included hydrophobic, aromatic, and cationic features, highlighting the importance of the spatial arrangement of these groups for activity. mdpi.com
Computational and Theoretical Chemistry Studies
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein target. While specific docking studies for Tetrahydro-2-oxo-3-furancarbonitrile are not extensively documented in publicly available literature, the principles of these simulations can be applied to understand its potential interactions.
In a typical molecular docking study, a 3D model of the target protein is used. The ligand, in this case, this compound, is then placed into the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.
For this compound, key pharmacophoric features that would be crucial in ligand-target interactions include the carbonyl group, the ether oxygen of the tetrahydrofuran (B95107) ring, and the nitrile group. These groups can participate in various non-covalent interactions:
Hydrogen Bonding: The carbonyl oxygen is a potential hydrogen bond acceptor. In a study on γ-butyrolactone derivatives, the carbonyl oxygen was shown to form hydrogen bonds with amino acid residues like Glu73 in the active site of the sigma 2 receptor. nih.gov Similarly, the ether oxygen can also act as a hydrogen bond acceptor.
Pi-Interactions: While the tetrahydrofuran ring itself is not aromatic, interactions with aromatic residues in a protein's binding pocket, such as pi-stacking or pi-cation interactions, could be influenced by the substituents.
Dipole-Dipole Interactions: The polar nature of the carbonyl and nitrile groups will contribute to dipole-dipole interactions within a binding site.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. These calculations can provide insights into orbital energies, charge distribution, and reactivity indices.
For this compound, the electronic structure is characterized by the interplay of the lactone ring and the electron-withdrawing nitrile group. DFT calculations would likely be performed using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)) to optimize the geometry and calculate electronic properties. mdpi.comresearchgate.net
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.
The HOMO is associated with the ability to donate electrons. In this compound, the HOMO would likely be localized around the oxygen atoms of the lactone.
The LUMO is associated with the ability to accept electrons. The presence of the electron-withdrawing carbonyl and nitrile groups would lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack, particularly at the carbonyl carbon and the carbon atom attached to the nitrile group.
Reactivity Indices: From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity. thenucleuspak.org.pk A computational study on curcumin (B1669340) analogues with a 4-piperidone (B1582916) core demonstrated that local reactivity indices, such as Fukui functions, can pinpoint specific atomic sites prone to nucleophilic attack. nih.gov For this compound, such calculations would likely identify the carbonyl carbon as a primary electrophilic site.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of a molecule. For this compound, the MEP would show negative potential (red/yellow) around the carbonyl oxygen and the nitrile nitrogen, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms, indicating sites for nucleophilic attack. thenucleuspak.org.pk
Determination of Thermochemical and Kinetic Data
Computational thermochemistry allows for the estimation of thermodynamic properties such as enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy (G°). High-level composite methods like G4 and G4(MP2) are often used for accurate thermochemical predictions. mdpi.comresearchgate.net
A study on γ- and δ-lactones demonstrated good agreement between experimental and computationally derived gas-phase enthalpies of formation using the G4 and G4(MP2) methods. mdpi.com For this compound, these methods could be employed to calculate its thermochemical properties. The calculated values would be influenced by the ring strain of the five-membered lactone and the electronic effect of the nitrile substituent.
The gas-phase acidities (ΔH°acid) and bond dissociation energies (BDEs) of the α C-H bonds have been studied for various lactones. acs.org It was found that lactones are considerably more acidic than their corresponding acyclic esters, a phenomenon explained by a dipole repulsion model. acs.org For this compound, the presence of the electron-withdrawing nitrile group at the α-position is expected to further increase the acidity of the α-hydrogen.
Kinetic data for reactions involving this compound, such as ring-opening reactions, can also be modeled computationally. This involves locating the transition state structures and calculating the activation energies. Studies on the ring-opening of lactones have been performed to understand their reaction mechanisms. researchgate.net
Table of Calculated Thermochemical Data for Related Lactones
| Compound | Method | ΔfH°(g) (kJ/mol) | Reference |
|---|---|---|---|
| γ-undecanolactone | G4 | -579.9 | mdpi.com |
| γ-undecanolactone | G4(MP2) | -583.0 | mdpi.com |
| δ-undecanolactone | G4 | -611.8 | mdpi.com |
| δ-undecanolactone | G4(MP2) | -614.9 | mdpi.com |
| γ-butyrolactone | - | ΔH°acid = 369.4 ± 2.2 kcal/mol | acs.org |
This table presents data for related compounds to provide context for the expected thermochemical properties of this compound.
Conformational Analysis of Tetrahydrofuran Rings
The tetrahydrofuran ring, the core structure of this compound, is not planar and exists in a continuous state of conformational change known as pseudorotation. The two most common conformations are the envelope (or bent, Cs symmetry) and the twist (C2 symmetry). rsc.org
Ab initio calculations on γ-butyrolactone have shown that the equilibrium geometry has a ring where all atoms except the β-carbon are nearly coplanar, with a computed inversion barrier of 6.1 kJ mol⁻¹. rsc.org The presence of substituents on the ring will influence the preferred conformation. For this compound, the nitrile group at the 3-position will introduce steric and electronic effects that favor certain conformations over others.
The conformational landscape of the molecule can be explored computationally by performing a potential energy surface scan, where the energy of the molecule is calculated as a function of key dihedral angles. This allows for the identification of low-energy conformers and the energy barriers between them.
Prediction of Spectroscopic Properties
Computational chemistry is a valuable tool for predicting spectroscopic properties like NMR and IR spectra, which can aid in the structural elucidation of novel compounds.
NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. The typical methodology involves optimizing the geometry of the molecule and then calculating the isotropic shielding values, which are then converted to chemical shifts. nih.gov For flexible molecules like this compound, it is crucial to perform a conformational search and calculate the Boltzmann-weighted average of the chemical shifts across all significant conformers. nih.gov A study on seven-membered lactones showed that computed ¹H NMR data was more discriminating than ¹³C data when comparing with experimental values. nih.gov For this compound, the electron-withdrawing nitrile group is expected to cause a downfield shift (higher ppm) for the adjacent proton and carbon atoms.
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated computationally, generating a theoretical IR spectrum. These calculations can help in assigning the absorption bands in an experimental spectrum. For this compound, key vibrational modes would include:
The C=O stretch of the lactone, which for a five-membered lactone is typically found around 1765 cm⁻¹. pg.edu.pl
The C≡N stretch of the nitrile group, which usually appears in the range of 2260-2220 cm⁻¹.
The C-O-C stretching vibrations of the ether linkage.
A study on the interaction between phenol (B47542) and γ-butyrolactone used a combination of experimental and computational IR spectroscopy to characterize the intermolecular interactions. acs.org Similarly, calculated IR spectra for different conformers of this compound could help in understanding its conformational preferences in different environments.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| γ-butyrolactone |
| γ-undecanolactone |
| δ-undecanolactone |
| γ-hydroxymethyl-γ-butyrolactone |
| Curcumin |
Advanced Applications in Organic Synthesis and Materials Science
Role as Versatile Synthetic Intermediates in Organic Synthesis
Tetrahydro-2-oxo-3-furancarbonitrile is recognized for its utility as a versatile synthetic intermediate. The compound's reactivity stems from its densely functionalized core, which allows for a variety of chemical transformations. The nitrile group and the ketone on the carbon adjacent to the lactone's oxygen atom are key features that chemists can exploit to build molecular complexity.
Research has demonstrated its role in sophisticated rearrangement reactions. For instance, derivatives of the tetrahydrofuranone core are employed in the Truce-Smiles rearrangement to create complex heterocyclic skeletons in a single step. nih.gov This reaction is a powerful tool for carbon-carbon bond formation, enabling the construction of intricate molecular architectures from relatively simple starting materials. The compound can also participate in Thorpe-Ziegler reactions, another intramolecular cyclization that yields valuable heterocyclic products. nih.gov The ability to serve as a substrate in such powerful named reactions underscores its importance as a versatile intermediate for chemists seeking to access novel chemical space.
Construction of Diverse Complex Heterocyclic Scaffolds (e.g., Furofurans, Furopyrroles, Indole-based heterocycles)
A significant application of this compound and its derivatives is in the synthesis of complex heterocyclic scaffolds, which are central structures in many natural products and pharmaceuticals.
Detailed research findings have shown that this intermediate is particularly effective in constructing fused ring systems.
Furo-containing Heterocycles : The tetrahydrofuran (B95107) core is a direct precursor for building larger systems that retain this furan (B31954) moiety. In one notable synthesis, a derivative of the title compound was used to produce a 5-amino-1,2-dihydro nih.govbenzofuro[3,2-d]furo[2,3-b]pyridine. nih.gov This complex, multi-ring structure was assembled through a base-mediated reaction involving both a Truce-Smiles rearrangement and a Thorpe-Ziegler cyclization, highlighting the scaffold's utility in domino reactions. nih.gov
Indole-based Heterocycles : The indole (B1671886) ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. mdpi.comresearchgate.net Synthetic strategies have been developed to convert furan-based precursors into indole derivatives. For example, substituted tetrahydrofurans containing oxindole (B195798) moieties have been synthesized through domino reactions, demonstrating a pathway from the furan ring system to indole-based structures. rsc.org The synthesis of N-substituted 4-oxo-4,5,6,7-tetrahydroindoles has also been achieved from benzofuran (B130515) precursors, which are structurally related to the title compound. researchgate.net
| Target Heterocyclic Scaffold | Synthetic Strategy/Reaction Type | Precursor Type | Reference |
|---|---|---|---|
| Benzofuro[3,2-d]furo[2,3-b]pyridine | Truce-Smiles Rearrangement / Thorpe-Ziegler Reaction | Substituted Benzofuran with a cyanopropoxy side chain | nih.gov |
| Substituted Tetrahydrofuran with Oxindole Moiety | Lewis Base Catalyzed [3+2] Domino Reaction | 3-oxo-4-(2-oxoindolin-3-ylidene) butanoates | rsc.org |
| N-substituted 4-oxo-tetrahydroindoles | Conversion from a benzofuran-5-yl acetate (B1210297) derivative | 4,5,6,7-tetrahydro-4-oxo-7,7-dimethyl benzofuran | researchgate.net |
Potential in Medicinal Chemistry Lead Optimization
The synthetic accessibility of diverse and complex heterocycles from this compound makes it a valuable tool in medicinal chemistry, particularly for lead optimization. Lead optimization is the process of refining a biologically active compound to improve its drug-like properties, such as potency, selectivity, and metabolic stability.
The ability to generate libraries of complex molecules like furofurans and indoles is critical, as these scaffolds are known to interact with a wide range of biological targets. nih.govmdpi.comchapman.edu The indole nucleus, for example, is a core component of anticancer, antiviral, and protein kinase inhibitor drugs. mdpi.comchapman.edu By using this compound as a starting point, medicinal chemists can efficiently create novel analogues of known drugs or discover compounds that hit new targets.
Q & A
Q. What are the common synthetic routes for Tetrahydro-2-oxo-3-furancarbonitrile, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis often involves cyclization or functionalization of furan precursors. For example, enaminonitrile intermediates can undergo acid-catalyzed cyclization to form tetrahydrofuran-carbonitrile derivatives, as demonstrated in analogous syntheses of tetrahydrobenzo[b]thiophene-carbonitriles (56% yield under reflux in glacial acetic acid) . Optimization may include solvent selection (e.g., DMF for polar intermediates), temperature control (e.g., 90°C for condensation reactions), and catalyst screening. IR and NMR spectroscopy (e.g., carbonyl stretches at ~1700 cm⁻¹ and nitrile signals at ~2200 cm⁻¹) are critical for monitoring reaction progress .
Q. How can spectroscopic techniques (IR, NMR) be employed to confirm the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Key peaks include the lactone carbonyl (C=O) at ~1750–1700 cm⁻¹ and nitrile (C≡N) stretch at ~2240–2200 cm⁻¹. Contamination from water vapor (e.g., ~1500–1600 cm⁻¹) must be minimized during sample preparation .
- NMR : H-NMR reveals protons on the tetrahydrofuran ring (δ 1.5–4.5 ppm, depending on substitution) and nitrile-adjacent carbons. C-NMR shows carbonyl carbons at ~170–180 ppm and nitrile carbons at ~115–120 ppm. Coupling constants in 2D-NMR (e.g., HSQC, HMBC) resolve stereochemistry .
Q. What safety precautions are recommended when handling this compound in the laboratory?
- Methodological Answer : While specific toxicological data for this compound may be limited, structurally related nitriles (e.g., thiophene fentanyl derivatives) require stringent precautions:
- Use fume hoods to avoid inhalation of vapors.
- Wear nitrile gloves and eye protection due to potential skin/eye irritation.
- Store in airtight containers under inert gas (e.g., N₂) to prevent degradation .
Advanced Research Questions
Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for determining absolute configuration. For example, in related tetrahydrofuran-carbonitriles, SHELXL refinement (using SHELX-97 software) achieved R-factors <0.05 by optimizing parameters like hydrogen atom placement and thermal displacement models . Data collection at 180 K minimizes thermal motion artifacts, and high-resolution detectors (e.g., CCD) enhance data quality. Twinning or disorder in crystals may require iterative refinement using programs like OLEX2 .
Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) can model:
- Frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Reaction pathways (e.g., nucleophilic attack on the nitrile group).
- Non-covalent interactions (NCI plots) in crystal packing .
Solvent effects are incorporated via PCM models, and vibrational frequencies are scaled to match experimental IR data .
Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be systematically analyzed for this compound?
- Methodological Answer : Contradictions may arise from dynamic processes (e.g., ring puckering) or impurities. Steps include:
- Variable-temperature NMR : To detect conformational exchange (e.g., coalescence of peaks at elevated temperatures).
- COSY/NOESY : To identify through-space couplings and confirm stereochemistry.
- High-resolution mass spectrometry (HRMS) : To rule out isotopic or adduct interference.
For example, in tetrahydrochromene-carbonitriles, diastereotopic protons were resolved using 2D-NMR at 500 MHz .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Methodological Answer :
- Solvent screening : Use mixed solvents (e.g., EtOAc/hexane) to slow nucleation.
- Seeding : Introduce microcrystals from analogous compounds (e.g., tetrahydrofuran-carboxylic acids) .
- Cryocrystallography : Flash-cooling in liquid N₂ preserves crystal integrity.
- Additives : Small molecules (e.g., crown ethers) can stabilize crystal lattices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
